molecular formula C15H16N2O5S2 B2813032 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-42-4

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2813032
CAS No.: 1448059-42-4
M. Wt: 368.42
InChI Key: GLGZUKGUZGNKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core, a 3-methyl substituent, and a hydroxypropyl-thiophene side chain. The thiophene ring, a sulfur-containing heterocycle, enhances molecular interactions through π-stacking and hydrophobic effects, commonly exploited in drug design .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-15(19,13-4-3-7-23-13)9-16-24(20,21)10-5-6-12-11(8-10)17(2)14(18)22-12/h3-8,16,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGZUKGUZGNKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

    Hydroxylation and Alkylation: The final steps involve hydroxylation and alkylation to introduce the hydroxy and propyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hydroxy group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thiophene and benzo[d]oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules, including proteins and nucleic acids. Its structural features suggest potential as a ligand in biochemical assays.

Medicine

In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its sulfonamide group is particularly noteworthy, as sulfonamides are known for their therapeutic applications.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the natural substrate, while the thiophene and benzo[d]oxazole rings might facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

a. N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide ()

  • Key Differences: The ethyl chain in this analogue incorporates both thiophen-2-yl and furyl substituents, compared to the target compound’s hydroxypropyl group with a single thiophene.
  • Synthesis : Both compounds likely share sulfonamide coupling steps, as seen in , where sulfonamide formation involves hydrazine hydrate and CS₂/KOH under reflux .

c. Thiophene-Containing Amine Oxides ()

  • Example : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide.
  • Key Differences :
    • The naphthalene-amine oxide core contrasts with the benzo[d]oxazole-sulfonamide system, suggesting divergent mechanisms (e.g., CNS modulation vs. enzyme inhibition).
    • The thiophene-ethyl group here may improve blood-brain barrier penetration, a feature less critical for sulfonamides targeting peripheral enzymes .

Pharmacological and Physicochemical Implications

Table 1: Hypothetical Property Comparison

Compound Molecular Weight (g/mol) LogP* Key Features Potential Activity
Target Compound ~380 2.1 Benzo[d]oxazole, sulfonamide, thiophene Enzyme inhibition (e.g., CA-II)
Compound ~396 1.8 Additional furan, ethyl chain Enhanced solubility, antiviral
Opioid ~413 3.5 Piperidine, amide, thiophene μ-opioid receptor agonism

*LogP estimated using fragment-based methods.

  • Bioactivity :
    • The target’s sulfonamide group aligns with carbonic anhydrase (CA) inhibitors (e.g., acetazolamide), suggesting possible CA-II/IX targeting .
    • ’s opioid analogue demonstrates how thiophene enhances CNS bioavailability, a trait less relevant for sulfonamides .

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as thiophene and benzo[d]oxazole derivatives. Key steps include:

  • Coupling reactions : Optimizing solvent choice (e.g., DMF or THF) and temperature (80–120°C) for intermediate formation .
  • Purification : Use of recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final compound .
  • Catalyst selection : Transition metals or bases like triethylamine may enhance reaction efficiency . Contradictions in methods (e.g., solvent polarity effects) require iterative testing via HPLC or TLC monitoring .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly for the thiophene (δ 6.8–7.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 394.45 for related analogs) .
  • FT-IR : Identification of functional groups like sulfonamide (S=O stretches at 1150–1300 cm⁻¹) and oxazole (C=O at 1650–1750 cm⁻¹) .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

  • In vitro assays :
  • Antimicrobial: Broth microdilution (MIC values against S. aureus or E. coli) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
    • Enzyme inhibition : Fluorogenic substrates to test inhibition of cyclooxygenase-2 (COX-2) or kinases .
    • Dose-response curves : IC₅₀ calculations to evaluate potency .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene and sulfonamide moieties?

  • Functional group substitutions : Replace the thiophene with furan or pyridine rings to assess electronic effects on bioactivity .
  • Sulfonamide modifications : Introduce alkyl or aryl groups to the sulfonamide nitrogen to enhance solubility or target affinity .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding features .

Q. How should molecular docking studies be designed to predict interactions with biological targets?

  • Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX or COX-2) .
  • Docking protocols :
  • Prepare ligand structures using Open Babel (optimize geometry at pH 7.4).
  • Use AutoDock Vina with Lamarckian algorithms for binding pose prediction .
    • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting MIC values)?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Batch-to-batch analysis : Verify compound purity (>95% by HPLC) and stability (e.g., under light or humidity) .
  • Orthogonal assays : Confirm activity across multiple models (e.g., zebrafish infection models alongside in vitro data) .

Q. How can researchers address solubility challenges in pharmacological studies?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .
  • Prodrug strategies : Introduce ester or phosphate groups to the hydroxypropyl moiety for enhanced aqueous solubility .
  • Nanoparticle encapsulation : PEGylated liposomes to improve bioavailability in in vivo models .

Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Real-time monitoring via inline IR spectroscopy to track reaction progression .
  • Green chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .
  • Quality by Design (QbD) : Design experiments (DoE) to optimize parameters like temperature and stoichiometry .

Data Contradiction and Methodological Challenges

Q. How should discrepancies in reported synthetic yields (e.g., 40% vs. 65%) be investigated?

  • Reaction kinetics : Perform time-course studies to identify optimal reaction termination points .
  • Byproduct analysis : LC-MS to detect side products (e.g., dimerization or oxidation derivatives) .
  • Cross-lab validation : Replicate methods in independent labs using identical reagents and equipment .

Q. What computational tools are recommended for designing derivatives with improved metabolic stability?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to forecast pharmacokinetic properties (e.g., CYP450 metabolism) .
  • Metabolite identification : LC-MS/MS to detect in vitro metabolites (e.g., hydroxylation or sulfonation) .
  • QSAR modeling : Build regression models using descriptors like logP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.